REACTION_CXSMILES
|
[C:1]1([N:7]([C:10]([CH3:13])([CH3:12])[CH3:11])[N:8]=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClCCl.[OH-].[Na+]>O.C(O)(=O)C.[Zn]>[C:1]1([N:7]([C:10]([CH3:13])([CH3:12])[CH3:11])[NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(N=O)C(C)(C)C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The zinc dust was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the crude reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N(N)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |